molecular formula C18H14ClFN2OS B11663989 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

Katalognummer: B11663989
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: DSOPFFSAIWLNAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenylthio group, a fluorobenzoyl group, and two methyl groups attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a suitable chlorophenylthio precursor with the pyrazole intermediate.

    Attachment of the fluorobenzoyl group: This can be done through an acylation reaction using a fluorobenzoyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-Chlorophenyl)thio)-1-(4-methylbenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-((4-Fluorophenyl)thio)-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-((4-Bromophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H14ClFN2OS

Molekulargewicht

360.8 g/mol

IUPAC-Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-9-5-14(19)6-10-16)12(2)22(21-11)18(23)13-3-7-15(20)8-4-13/h3-10H,1-2H3

InChI-Schlüssel

DSOPFFSAIWLNAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.